molecular formula C12H14N2O B2876492 2-(trimethyl-1H-pyrazol-1-yl)phenol CAS No. 1341710-58-4

2-(trimethyl-1H-pyrazol-1-yl)phenol

Cat. No.: B2876492
CAS No.: 1341710-58-4
M. Wt: 202.257
InChI Key: IHVOUZNUAKSPLX-UHFFFAOYSA-N
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Description

“2-(trimethyl-1H-pyrazol-1-yl)phenol” is a chemical compound with the molecular formula C12H14N2O . It is related to the class of compounds known as pyrazoles, which are five-membered heterocycles containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a trimethyl pyrazole group . The molecular weight of this compound is 202.25 .

Scientific Research Applications

Environmental and Health Implications of Phenolic Compounds

Phenolic compounds, including various phenols and their derivatives, have been extensively studied for their environmental presence and health implications. For instance, the identification of hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma has been documented, pointing to the widespread exposure to these compounds and their potential endocrine-disrupting activities (Hovander et al., 2002). Similarly, research on the urinary concentrations of bisphenol A and 4-nonylphenol in a human reference population by Calafat et al. (2004) illustrates the high potential for human exposure to phenolic compounds due to their widespread use (Calafat et al., 2004).

Future Directions

The future directions for “2-(trimethyl-1H-pyrazol-1-yl)phenol” and related compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Pyrazole derivatives, in particular, have shown promise in various areas of research due to their diverse pharmacological effects .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include 2-(trimethyl-1h-pyrazol-1-yl)phenol, are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological activity of the target.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound may have similar effects.

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOUZNUAKSPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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